2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . Another approach involves the Diels–Alder reaction between key intermediates and subsequent conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .
Industrial Production Methods: Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogenation with palladium on carbon are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can modulate neurotransmitter levels and affect various biological pathways.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: Used in medicinal chemistry for their potential therapeutic properties.
Uniqueness: 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6H,1-4H2,(H,15,16) |
InChI Key |
ABURXIYWSXZQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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